(4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group and a triazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the piperazine derivative: The starting material, 4-fluorophenylpiperazine, can be synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
Synthesis of the triazole derivative: The 1-(4-methoxyphenyl)-1H-1,2,3-triazole can be prepared via a Huisgen cycloaddition reaction between 4-methoxyphenyl azide and an alkyne.
Coupling reaction: The final step involves coupling the piperazine derivative with the triazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific protein targets.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent, due to its ability to modulate biological pathways.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
- (4-(4-bromophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets compared to its chloro- or bromo-substituted analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRFJJLEMYFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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